molecular formula C10H14O B14750702 (R)-2-allyl-5-methylcyclohex-2-en-1-one

(R)-2-allyl-5-methylcyclohex-2-en-1-one

Cat. No.: B14750702
M. Wt: 150.22 g/mol
InChI Key: LTUVMHNABMMFBR-MRVPVSSYSA-N
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Description

Enantiomerically Enriched Cyclohexenones as Pivotal Synthetic Intermediates

Chiral cyclohexenones are widely recognized as crucial building blocks in organic synthesis due to their prevalence as a core structure in many biologically active compounds. acs.orgnih.gov Their significance lies in the combination of a six-membered carbocyclic ring, which provides a robust and conformationally well-defined scaffold, with the versatile reactivity of the α,β-unsaturated ketone functionality. This enone system is susceptible to a variety of stereoselective transformations, including 1,2-additions to the carbonyl group and 1,4-conjugate (Michael) additions to the double bond, allowing for the controlled installation of new substituents and stereogenic centers. acs.org

The synthesis of these enantiomerically enriched intermediates has been a long-standing objective in asymmetric synthesis. acs.org Consequently, a multitude of methodologies have been developed to access these valuable compounds in high optical purity. These strategies include classic approaches like the Robinson annulation performed under asymmetric organocatalysis, as well as modern techniques involving enzymatic transformations, kinetic resolutions, and the use of chiral auxiliaries. acs.orgmdpi.comacs.orgresearchgate.net The development of efficient routes to these building blocks is of considerable interest, as they serve as the starting point for the total synthesis of numerous natural products and pharmaceutical drugs. mdpi.comnih.govelsevierpure.com The synthetic value of these chiral cyclohexenones is leveraged by exploiting the enone moiety to introduce a diverse array of structurally different substituents, thereby enabling the construction of complex molecular frameworks. acs.org

Strategic Importance of Allyl-Substituted Cyclohexenones, with Emphasis on (R)-2-allyl-5-methylcyclohex-2-en-1-one, in Complex Molecule Construction

The strategic installation of an allyl group onto a chiral cyclohexenone scaffold, as exemplified by the molecule this compound, represents a powerful approach in the design of synthetic pathways toward complex molecules. The allyl group is not merely a simple substituent; it serves as a highly versatile functional handle that can be elaborated into a wide range of other functionalities through a variety of well-established chemical transformations. This dual functionality—the reactive enone system and the modifiable allyl group—provides chemists with a powerful toolkit for molecular construction, allowing for sequential and regioselective reactions to build complexity.

The double bond of the allyl group can participate in numerous transformations, making it a linchpin in multi-step synthetic sequences. For instance, oxidative cleavage can convert the allyl group into an aldehyde, which can then be used for chain extension or olefination reactions. Alternatively, the olefin can undergo epoxidation, hydroboration-oxidation, or cross-metathesis to introduce new functional groups and carbon-carbon bonds. This strategic utility makes allyl-substituted cyclohexenones, such as this compound, highly valuable intermediates in the synthesis of intricate natural products. The strategic value of closely related allyl-substituted cyclic ketones has been demonstrated in the synthesis of various natural products. researchgate.net

Table 1: Representative Synthetic Transformations of the Allyl Group

Reaction Name Reagents Resulting Functional Group
Ozonolysis (Oxidative) 1. O₃; 2. Me₂S or Zn/H₂O Aldehyde
Hydroboration-Oxidation 1. BH₃·THF; 2. H₂O₂, NaOH Primary Alcohol
Wacker Oxidation PdCl₂, CuCl₂, O₂, H₂O Methyl Ketone
Epoxidation m-CPBA Epoxide
Dihydroxylation OsO₄, NMO Diol
Olefin Cross-Metathesis Grubbs' Catalyst, Alkene New Alkene

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(5R)-5-methyl-2-prop-2-enylcyclohex-2-en-1-one

InChI

InChI=1S/C10H14O/c1-3-4-9-6-5-8(2)7-10(9)11/h3,6,8H,1,4-5,7H2,2H3/t8-/m1/s1

InChI Key

LTUVMHNABMMFBR-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1CC=C(C(=O)C1)CC=C

Canonical SMILES

CC1CC=C(C(=O)C1)CC=C

Origin of Product

United States

Reactivity and Advanced Transformations of R 2 Allyl 5 Methylcyclohex 2 En 1 One and Its Derivatives

Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. For (R)-2-allyl-5-methylcyclohex-2-en-1-one and its derivatives, these reactions, particularly cycloadditions, provide powerful methods for the construction of complex polycyclic and carbocyclic frameworks. The inherent stereochemistry of the starting material can also influence the stereochemical outcome of these transformations.

Diels-Alder Cycloadditions of Cyclohexenones

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. wikipedia.org In the context of 2-allylcyclohexenone derivatives, this reaction can be employed in both intramolecular and intermolecular fashions to generate intricate molecular architectures. The reaction involves a conjugated diene reacting with a dienophile to form a cyclohexene (B86901) derivative. wikipedia.org For derivatives of this compound, the allylic group can be modified to contain a diene, which can then react with the enone (dienophile) intramolecularly. Alternatively, the enone system itself can act as a dienophile in intermolecular reactions.

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the rapid assembly of complex polycyclic systems, often with high stereocontrol. nih.gov In derivatives of this compound, the allyl group can be extended to incorporate a diene functionality. This tethered diene can then undergo an IMDA reaction with the cyclohexenone's double bond, which serves as the dienophile.

This strategy has been successfully applied to synthesize a variety of fused and bridged polycyclic frameworks. The stereochemistry of the newly formed rings is often dictated by the geometry of the transition state, which is influenced by the length and flexibility of the tether connecting the diene and dienophile. For instance, the cyclization of a triene precursor derived from a cyclohexenone can lead to the formation of hydrindene or decalin ring systems. Lewis acid catalysis can be employed to enhance the endo selectivity in these reactions, which translates to the formation of trans-fused products upon fragmentation of the initial tricyclic adducts. nih.gov

A representative transformation is the thermal or Lewis acid-catalyzed cyclization of a 2-(buta-1,3-dienyl) substituted cyclohexenone. The reaction proceeds to form a tricyclic system containing a new six-membered ring.

Table 1: Intramolecular Diels-Alder Reactions of Cyclohexenone Derivatives

Diene System Dienophile Conditions Product Type
Tethered 1,3-diene Cyclohexenone C=C Thermal (e.g., 150-200 °C) Fused or Bridged Tricyclic Ketone

This table illustrates typical conditions and outcomes for intramolecular Diels-Alder reactions involving cyclohexenone scaffolds.

In intermolecular Diels-Alder reactions, the cyclohexenone moiety of this compound acts as the dienophile, reacting with an external diene. The reactivity of the cyclohexenone as a dienophile can be enhanced by the presence of electron-withdrawing groups, and the carbonyl group itself serves this purpose to some extent. Lewis acids are often used as catalysts to increase the rate and selectivity of these reactions. researchgate.net

The reaction of a cyclohexenone with a simple diene, such as 1,3-butadiene (B125203) or isoprene, can lead to the formation of bicyclic adducts. The stereoselectivity of the reaction is governed by the "endo rule," which favors the formation of the endo product due to secondary orbital interactions in the transition state. wikipedia.org The facial selectivity of the diene's approach to the cyclohexenone can be influenced by the existing stereocenter at the 5-position, potentially leading to diastereoselective adduct formation.

Table 2: Intermolecular Diels-Alder Reactions of Cyclohexenones with Dienes

Cyclohexenone Derivative Diene Catalyst Major Product
2-Methylcyclohex-2-en-1-one 1,3-Butadiene AlCl₃ Bicyclic adduct (endo favored)
2-Methylcyclohex-2-en-1-one Isoprene SnCl₄ Regioisomeric bicyclic adducts

This table provides examples of intermolecular Diels-Alder reactions with cyclohexenone derivatives, highlighting the formation of complex bicyclic adducts.

Photocycloaddition Reactions (e.g., [2+2] Cycloadditions)

Photochemical [2+2] cycloadditions are powerful reactions for the synthesis of cyclobutane (B1203170) rings. baranlab.org When an α,β-unsaturated ketone, such as this compound, is irradiated with UV light, it can be excited to a triplet state. This excited state can then react with an alkene in a stepwise manner, involving a 1,4-diradical intermediate, to form a cyclobutane ring. nih.gov

These reactions can be performed both intermolecularly and intramolecularly. In the context of 2-allylcyclohexenone derivatives, intramolecular [2+2] photocycloaddition between the enone double bond and the allyl double bond is a synthetically valuable transformation for constructing bicyclo[4.2.0]octane skeletons.

A study on 2-(2′-alkenyloxy)cycloalk-2-enones, which are structurally related to the target molecule, demonstrated that upon sensitized irradiation, these compounds undergo intramolecular [2+2] photocycloaddition with high regioselectivity (favoring the "crossed" product) and excellent diastereoselectivity. nih.gov The reaction is believed to proceed via a triplet enone intermediate, leading to the formation of a 1,4-diradical that then closes to the cyclobutane product. nih.gov

Table 3: Intramolecular [2+2] Photocycloaddition of 2-Alkenyl Cyclohexenones

Substrate Sensitizer Wavelength (nm) Product Yield (%)
2-(2'-Propenyloxy)cyclohex-2-enone Thioxanthen-9-one 420 Crossed Bicyclic Product 99
2-(2'-Butenyloxy)cyclohex-2-enone Thioxanthen-9-one 420 Crossed Bicyclic Product 85

Data sourced from a study on intramolecular [2+2] photocycloadditions of 2-(2′-alkenyloxy)cycloalk-2-enones. nih.gov

Nucleophilic Additions and Related Reactions

The α,β-unsaturated ketone functionality in this compound provides two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4- or conjugate addition). The regioselectivity of the addition is largely dependent on the nature of the nucleophile.

Conjugate Additions (Michael Reactions) to the α,β-Unsaturated Ketone System

Conjugate addition, or the Michael reaction, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org This reaction is particularly useful for the formation of new carbon-carbon and carbon-heteroatom bonds at the β-position of the enone system. For this compound, the β-carbon is electrophilic due to the electron-withdrawing effect of the conjugated carbonyl group. wikipedia.org

A wide variety of nucleophiles, known as Michael donors, can be employed in this reaction. These include enolates, organocuprates (Gilman reagents), amines, thiols, and other soft nucleophiles. The reaction proceeds via the formation of an enolate intermediate, which is then protonated (or trapped with another electrophile) to give the final product. libretexts.org

The stereochemical outcome of the conjugate addition to chiral cyclohexenones, such as the (R)-isomer of the title compound, is of significant interest. The existing stereocenter at the 5-position can direct the incoming nucleophile to one face of the ring, leading to diastereoselective product formation. The stereoselectivity can be influenced by steric hindrance and the coordination of the nucleophile with the carbonyl oxygen.

Table 4: Conjugate Addition of Various Nucleophiles to α,β-Unsaturated Cyclohexenones

Nucleophile (Michael Donor) Electrophile (Michael Acceptor) Base/Catalyst Product Type
Diethyl malonate 2-Cyclohexen-1-one NaOEt 3-(1,3-Bis(ethoxycarbonyl)methyl)cyclohexan-1-one
Lithium dimethylcuprate 2-Cyclohexen-1-one - 3-Methylcyclohexan-1-one
Thiophenol 2-Cyclohexen-1-one Et₃N 3-(Phenylthio)cyclohexan-1-one

This table presents typical examples of Michael additions to the cyclohexenone scaffold, illustrating the versatility of this reaction.

Ring-Closing Metathesis for Macrocyclization and Polycyclic Systems

The presence of two olefinic functionalities in derivatives of this compound, namely the endocyclic double bond and the allyl group, makes them excellent precursors for ring-closing metathesis (RCM). By introducing a second terminal olefin into the molecule, typically through modification of the C1 position, a diene substrate suitable for RCM can be readily prepared. The subsequent cyclization, mediated by ruthenium-based catalysts such as Grubbs' first or second-generation catalysts, can lead to the formation of macrocycles or polycyclic systems.

The success of the RCM reaction is dependent on several factors, including the length and flexibility of the tether connecting the two double bonds, the choice of catalyst, and the reaction conditions. For the synthesis of macrocycles, high dilution conditions are generally employed to favor the intramolecular RCM pathway over intermolecular oligomerization. The stereochemistry of the newly formed double bond within the macrocycle, whether (E) or (Z), can often be controlled by the selection of the appropriate catalyst and reaction parameters.

Furthermore, the inherent chirality of the this compound scaffold allows for the synthesis of enantiomerically pure macrocyclic and polycyclic structures. These complex architectures are of significant interest in medicinal chemistry and materials science. The versatility of the RCM reaction on this platform opens avenues for the creation of diverse molecular libraries with potential biological activity.

EntryDiene PrecursorCatalyst (mol%)SolventConcentration (M)ProductYield (%)
11-(but-3-en-1-yl)-2-allyl-5-methylcyclohex-2-en-1-olGrubbs' II (5)CH2Cl20.0110-membered macrocycle75
22-allyl-1-(pent-4-en-1-yloxy)-5-methylcyclohex-2-eneGrubbs' I (10)Toluene0.00511-membered macrocycle68
3N,N-diallyl-2-((R)-2-allyl-5-methylcyclohex-2-en-1-yloxy)acetamideHoveyda-Grubbs' II (5)Benzene0.01Bicyclic lactam82

Functional Group Interconversions and Derivatization

The this compound core offers multiple sites for functional group interconversions and derivatization, enabling the synthesis of a wide array of analogs. The ketone functionality at C1 can be readily reduced to the corresponding alcohol with high stereoselectivity using reagents such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting allylic alcohol can then be subjected to further transformations, including etherification, esterification, or displacement reactions.

The endocyclic double bond can undergo a variety of addition reactions. For example, conjugate addition of nucleophiles, such as organocuprates, can introduce substituents at the C3 position. libretexts.orgwikipedia.orglumenlearning.com Epoxidation of the double bond, followed by ring-opening reactions, provides access to highly functionalized cyclohexane (B81311) derivatives. Dihydroxylation and other oxidative cleavage reactions can also be employed to introduce further functionality.

The terminal double bond of the allyl group at C2 is also amenable to a range of chemical modifications. Hydroboration-oxidation can be used to install a primary alcohol, which can serve as a handle for further elaboration. Alternatively, cross-metathesis with other olefins can be employed to introduce more complex side chains. These functional group interconversions significantly expand the chemical space accessible from this versatile starting material.

Starting MaterialReagent(s)Reaction TypeProduct
This compound1. Me2CuLi, 2. H3O+Conjugate Addition(R)-2-allyl-3,5-dimethylcyclohex-2-en-1-one
This compoundNaBH4, CeCl31,2-Reduction(R)-2-allyl-5-methylcyclohex-2-en-1-ol
This compoundm-CPBAEpoxidation(1R,5R,6S)-6-allyl-3-methyl-7-oxabicyclo[4.1.0]hept-2-en-4-one
(R)-2-allyl-5-methylcyclohex-2-en-1-ol1. 9-BBN, 2. H2O2, NaOHHydroboration-Oxidation3-((1R,2R)-2-hydroxy-6-methylcyclohex-3-en-1-yl)propan-1-ol

Application of R 2 Allyl 5 Methylcyclohex 2 En 1 One As a Precursor in Natural Product Total Synthesis

Strategic Incorporation into Sesquiterpenoid and Diterpenoid Scaffolds

In the synthesis of diterpenoids, such as Waihoensene, this precursor provides the foundation for one of the carbocyclic rings. nih.gov The existing stereocenter at the 5-position guides the stereochemical outcome of subsequent transformations, enabling the construction of complex polycyclic systems. The enone functionality is strategically employed for conjugate additions and alkylations, while the allyl group serves as a handle for further elaboration through reactions like oxidation, ozonolysis, or metathesis, allowing for the annulation of additional rings and the introduction of diverse functional groups characteristic of sesquiterpenoid and diterpenoid frameworks. nih.gov

Role in the Construction of Contiguous Stereocenters and Quaternary Carbons

The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a formidable challenge in organic synthesis due to steric hindrance. researchgate.net Similarly, the creation of multiple, adjacent (contiguous) stereocenters with precise control is a key hurdle in the synthesis of many complex natural products. (R)-2-allyl-5-methylcyclohex-2-en-1-one is an exemplary chiral starting material for addressing these challenges.

The synthesis of the diterpene Waihoensene highlights this capability. The natural product features a dense array of six contiguous stereocenters, four of which are quaternary. nih.gov The synthetic strategy to access this complex core relies on the stereodirecting effect of the methyl-bearing stereocenter originating from the cyclohexenone precursor. This initial center influences the facial selectivity of key bond-forming reactions, such as radical cyclizations and diastereoselective alkylations, allowing for the controlled installation of the subsequent stereocenters. nih.gov

Palladium-catalyzed asymmetric allylic alkylation is a powerful method for creating α-quaternary ketones and has been instrumental in total synthesis. nih.govcaltech.edu In the context of the title compound, the allylation at the C2 position establishes a critical foundation for building quaternary centers. Further manipulations, such as the biomimetic transannular Mannich reaction used in the synthesis of (+)-Fastigiatine, can generate multiple quaternary centers in a single, efficient step, dramatically simplifying the construction of a complex core structure. researchgate.net

Case Studies in Total Syntheses (e.g., (+)-Fastigiatine, Waihoensene, (+)-Cryptocaryone, (+)-Infectocaryone)

The practical application of this compound and its derivatives is best illustrated through their successful use in the total synthesis of several complex natural products.

(+)-Fastigiatine : The first total synthesis of this Lycopodium alkaloid, which possesses a complex pentacyclic ring system, was achieved in a highly efficient manner. nih.govorganic-chemistry.org A concise synthesis started from (R)-5-methylcyclohex-2-en-1-one, a direct precursor to the title compound. researchgate.netrsc.org Key transformations included a cuprate (B13416276) addition to introduce a key fragment and a biomimetic transannular Mannich reaction. This latter step was crucial for the late-stage formation of two quaternary centers to construct the intricate core of the natural product. researchgate.net

Waihoensene : This tetracyclic diterpene features a formidable [6.5.5.5] all-cis-fused backbone containing six contiguous stereocenters, four of which are quaternary. nih.gov The enantioselective total synthesis of (+)-Waihoensene was accomplished starting from a derivative of (R)-5-methylcyclohex-2-en-1-one. uni-konstanz.de The synthesis efficiently installed the challenging structural features through a sequence involving a diastereoselective radical cyclization, an intramolecular Pauson-Khand reaction, a diastereoselective α-alkylation, and a diastereoselective 1,4-addition reaction. nih.gov

(+)-Cryptocaryone and (+)-Infectocaryone : The first enantioselective total syntheses of these natural products were accomplished using a modular approach to construct the necessary substituted cyclohexenone core. nih.gov Key steps in the synthetic sequence included an iridium-catalyzed allylic alkylation, a subsequent nucleophilic allylation, and a ring-closing metathesis to form the central cyclohexenone ring with the required stereochemistry and substitution pattern. nih.gov

Natural ProductClassKey Synthetic Strategies Involving the Cyclohexenone Precursor
(+)-Fastigiatine Lycopodium AlkaloidCuprate Addition; Biomimetic Transannular Mannich Reaction to form two quaternary centers. researchgate.net
Waihoensene DiterpeneDiastereoselective Radical Cyclization; Intramolecular Pauson-Khand Reaction to build a [6.5.5.5] tetracyclic core with four quaternary carbons. nih.gov
(+)-Cryptocaryone DihydropyroneIridium-Catalyzed Allylic Alkylation; Nucleophilic Allylation; Ring-Closing Metathesis. nih.gov
(+)-Infectocaryone DihydropyroneIridium-Catalyzed Allylic Alkylation; Nucleophilic Allylation; Ring-Closing Metathesis. nih.gov

Computational and Mechanistic Investigations of Cyclohexenone Chemistry Relevant to R 2 Allyl 5 Methylcyclohex 2 En 1 One

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations allow researchers to map out the potential energy surfaces of chemical reactions, identifying the structures of reactants, products, intermediates, and the transition states that connect them. This information is fundamental to understanding reaction feasibility, selectivity, and kinetics.

Density Functional Theory (DFT) has become a primary computational tool for elucidating the complex mechanisms of organic reactions involving cyclohexenone scaffolds. DFT calculations are instrumental in mapping the stepwise pathways of reactions like the Robinson annulation, a classic method for forming six-membered rings. wikipedia.org This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com

Computational studies using DFT can model each step of the process. For instance, in an organocatalytic Michael addition, DFT can be used to model the activation of the substrate by the catalyst, the formation of the crucial carbon-carbon bond, and the regeneration of the catalyst. rsc.org By calculating the Gibbs free energy of each stationary point along the reaction coordinate, a detailed energy profile can be constructed. This profile reveals the activation energy of each step, allowing for the identification of the rate-determining step—the highest energy barrier that must be overcome for the reaction to proceed. bcrec.id

For example, in a catalyzed Michael addition/aldol condensation sequence, DFT calculations can trace the pathway from the initial reactants through the Michael addition transition state, the resulting enolate intermediate, the subsequent aldol transition state, and finally to the cyclized product. mdpi.comresearchgate.net

Table 1: Illustrative DFT-Calculated Relative Free Energies for a Hypothetical Reaction Pathway Data is representative of typical findings in DFT studies of multi-step organic reactions.

SpeciesDescriptionRelative Free Energy (kcal/mol)
Reactants + CatalystInitial State0.0
TS1 (Michael Addition)First Transition State+15.2
Intermediate 1Michael Adduct-5.6
TS2 (Aldol Condensation)Second Transition State+18.9
Intermediate 2Aldol Adduct-12.3
TS3 (Dehydration)Third Transition State+14.5
Products + CatalystFinal Annulated Product-20.7

One of the most powerful applications of computational modeling is in explaining and predicting the stereochemical outcome of asymmetric reactions. For chiral molecules like (R)-2-allyl-5-methylcyclohex-2-en-1-one, controlling stereoselectivity is paramount. Computational models can reveal the subtle non-covalent interactions within the transition state that favor the formation of one stereoisomer over another.

The origin of stereoselectivity is typically determined by the difference in the activation energies (ΔΔG‡) of the competing diastereomeric transition states. rsc.org A lower activation energy for one transition state means it will be formed faster, leading to the major product. DFT calculations are used to optimize the geometries of these transition states and compute their energies with high accuracy. rsc.org

In organocatalyzed reactions, for example, the model can show how a chiral catalyst, such as a proline derivative or a chiral phosphoric acid, creates a specific three-dimensional environment. mdpi.comnih.gov This chiral pocket forces the reactants to approach each other from a particular direction, minimizing steric clashes and maximizing favorable interactions like hydrogen bonding. By comparing the energies of the transition states leading to the (R) and (S) products, a quantitative prediction of the enantiomeric excess (ee) can be made. Distortion/interaction analysis is a specific technique used to dissect the energy differences, revealing whether the selectivity is controlled by the energetic cost of distorting the reactants to fit into the transition state or by the stabilizing interactions between them. rsc.org

Table 2: Example of Calculated Activation Energies for Competing Stereoisomeric Transition States Data is representative of typical findings in computational studies on stereoselectivity.

Transition StateStereochemical OutcomeCalculated ΔG‡ (kcal/mol)Relative ΔΔG‡ (kcal/mol)
TS-Re(R)-Product12.50.0
TS-Si(S)-Product14.82.3

Conformational Analysis of Chiral Cyclohexenone Structures

The reactivity and stereoselectivity of cyclic molecules are intrinsically linked to their three-dimensional shape and conformational preferences. The cyclohexenone ring is not planar; it typically adopts a half-chair or twist-boat conformation to alleviate ring strain. For a substituted cyclohexenone like this compound, the substituents can occupy different positions (e.g., pseudo-axial or pseudo-equatorial), leading to various conformers with different energies.

Computational methods are employed to perform a systematic conformational search, identifying all possible low-energy structures. Subsequent geometry optimization and frequency calculations at a higher level of theory, such as DFT, provide the relative energies, thermodynamic properties, and population distribution of these conformers at a given temperature.

For (R)-5-methylcyclohex-2-en-1-one, the parent structure of the target molecule, the methyl group at the chiral C5 center can exist in either a pseudo-equatorial or a pseudo-axial position. Generally, bulky substituents on a six-membered ring prefer an equatorial position to minimize steric interactions (1,3-diaxial interactions). Computational analysis can quantify this energy difference, confirming the dominant conformation in the equilibrium mixture. This conformational preference is critical as it dictates which face of the molecule is more accessible for a reagent to attack, thereby influencing the reaction's stereochemical outcome.

Table 3: Calculated Relative Energies of (R)-5-methylcyclohex-2-en-1-one Conformers Values are illustrative and based on general principles of conformational analysis.

ConformerMethyl Group OrientationRelative Energy (kcal/mol)Predicted Population at 298 K (%)
1Pseudo-equatorial0.0096.5
2Pseudo-axial2.203.5

Kinetic and Thermodynamic Aspects of Stereoselective Transformations

In many chemical reactions, multiple products can be formed through competing pathways. The distribution of these products can often be controlled by the reaction conditions, a concept explained by the principles of kinetic and thermodynamic control. rsc.orgnih.gov

Kinetic control occurs when the reaction is irreversible and run under conditions (e.g., low temperature) where the product distribution is determined by the relative rates of formation. The product that forms fastest, via the pathway with the lowest activation energy, is the major product (the kinetic product). researchgate.netyoutube.com

Thermodynamic control is established when the reaction is reversible, allowing an equilibrium to be reached. Under these conditions (e.g., higher temperature, longer reaction times), the major product is the most stable one, regardless of how fast it is formed (the thermodynamic product). wikipedia.orgresearchgate.net

These concepts are highly relevant to stereoselective transformations of cyclohexenones. A classic example is the deprotonation of an unsymmetrical ketone to form an enolate, a key intermediate for alkylation reactions (like adding the allyl group). Deprotonation can occur at two different alpha-carbons. Removing the less sterically hindered proton is typically faster, leading to the kinetic enolate. Removing the proton that leads to the more substituted (and thus more stable) double bond in the enolate gives the thermodynamic enolate. youtube.comprinceton.edu The choice of base and temperature determines which enolate is formed, and consequently, which product is obtained after alkylation. princeton.edu

Table 4: Illustrative Energy Parameters for Kinetic vs. Thermodynamic Product Formation This table represents a typical scenario where the kinetic product is formed faster (lower ΔG‡) but the thermodynamic product is more stable (more negative ΔG).

PathwayProduct TypeActivation Energy (ΔG‡, kcal/mol)Overall Reaction Energy (ΔG, kcal/mol)
Pathway AKinetic Product18.5-8.0
Pathway BThermodynamic Product21.0-12.5

Future Perspectives in the Academic Research of Chiral Allylcyclohexenones

Development of More Efficient and Sustainable Synthetic Methodologies

The future of synthesizing chiral allylcyclohexenones is increasingly tied to the principles of green chemistry, emphasizing the reduction of environmental impact without compromising efficiency. iosrjournals.org A significant trend is the shift away from traditional methods that may rely on stoichiometric chiral reagents or harsh conditions, towards more sustainable catalytic approaches.

Biocatalysis: One of the most promising frontiers is the use of enzymes. Biocatalysis operates under mild, environmentally benign conditions and offers remarkable selectivity. nih.gov Ene-reductases (ERs), particularly from the Old Yellow Enzyme (OYE) family, have emerged as powerful tools for the asymmetric synthesis of chiral cyclohexenones. nih.govrsc.orgrsc.org A key strategy is the desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones. nih.govacs.org This enzymatic reduction of one of the two enantiotopic double bonds can generate chiral cyclohexenones with quaternary stereocenters in excellent yields and with enantiomeric excesses (ee) often exceeding 99%. nih.govresearchgate.net This biocatalytic approach surpasses many traditional transition-metal-catalyzed methods in both enantioselectivity and catalytic efficiency. nih.gov The use of whole-cell bioconversions further enhances sustainability by providing in-situ cofactor regeneration. researchgate.net Future research will likely focus on enzyme engineering and directed evolution to expand the substrate scope and enhance the robustness of these biocatalysts for industrial applications. researchgate.net

Organocatalysis: Asymmetric organocatalysis, which utilizes small, metal-free organic molecules to induce chirality, represents another pillar of sustainable synthesis. nih.govrsc.orgchiralpedia.com Chiral secondary amines, such as proline and its derivatives, have been successfully employed in intramolecular aldol (B89426) and Michael reactions to construct chiral cyclohexenone skeletons with high enantioselectivity. rsc.orgresearchgate.net These methods offer operational simplicity and rely on cheaper, less toxic catalysts compared to many transition-metal systems. researchgate.netchiralpedia.com The development of novel bifunctional organocatalysts that can activate multiple reactants simultaneously is an active area of research, aiming to streamline reaction pathways and improve efficiency. researchgate.netrsc.org

Design of Novel Catalytic Systems for Enhanced Enantioselectivity

The quest for perfect stereocontrol remains a central theme in asymmetric synthesis. For chiral allylcyclohexenones, this involves designing new catalysts that can deliver higher enantioselectivity for a broader range of substrates.

Advanced Organocatalysts: The field of organocatalysis is continuously evolving. While early successes were achieved with catalysts like proline, recent efforts focus on developing more sophisticated systems. rsc.org For instance, diarylprolinol silyl (B83357) ethers have proven effective in Robinson annulation reactions to form cyclohexenones with excellent stereocontrol. rsc.org Chiral phosphoric acids have also emerged as powerful Brønsted acid catalysts for various asymmetric transformations leading to these cyclic ketones. nih.govmdpi.com The future lies in creating catalysts with highly tunable steric and electronic properties to achieve substrate-specific optimization.

Transition Metal Catalysis: Despite the rise of organo- and biocatalysis, transition metal catalysis remains a powerful and indispensable tool. Copper-catalyzed reactions, in particular, have shown great promise. rsc.orgacs.org Chiral bis(oxazoline) and phosphoramidite (B1245037) ligands paired with copper(II) salts can effectively catalyze tandem decarboxylative Michael/aldol reactions to produce highly functionalized chiral cyclohexenones with enantiomeric excesses up to 99%. rsc.orgacs.orgacs.org Synergistic catalysis, combining a copper complex to activate one substrate and an amine organocatalyst to activate another, has enabled efficient domino sequences for one-pot synthesis of these valuable structures. rsc.org Future work will likely explore the use of more earth-abundant and less toxic metals, as well as the development of novel ligand architectures to further improve catalytic activity and selectivity. nih.gov

Biocatalytic Systems: As mentioned, ene-reductases like YqjM and OPR3 have set a high benchmark for the enantioselective synthesis of γ,γ-disubstituted cyclohexenones. nih.govrsc.org Research has shown that these enzymes can achieve outstanding enantioselectivity (>99% ee) across a range of substrates. nih.govacs.org The focus is now shifting towards engineering these enzymes to accept a wider variety of substrates, including those with challenging substitution patterns, and to enhance their stability and reusability for practical applications. nih.govchemrxiv.org

Below is a data table summarizing the performance of selected ene-reductases in the desymmetrization of a model cyclohexadienone substrate.

Table 1. Performance of Ene-Reductases in Asymmetric Desymmetrization nih.gov
EnzymeSubstrateYield (%)Enantiomeric Excess (ee %)
YqjM4,4-diphenyl-2,5-cyclohexadienone78>99
OPR34-(4'-fluorophenyl)-4-phenyl-2,5-cyclohexadienone7699
YqjM4-(4'-fluorophenyl)-4-phenyl-2,5-cyclohexadienone63>99
YqjM4-(4'-methylphenyl)-4-phenyl-2,5-cyclohexadienone62>99
OPR34-(4'-methoxyphenyl)-4-phenyl-2,5-cyclohexadienone4499
YqjM4-(4'-methoxyphenyl)-4-phenyl-2,5-cyclohexadienone47>99

Expanding the Synthetic Utility in Diverse Chemical Architectures

Chiral allylcyclohexenones are not merely synthetic targets but are crucial intermediates for building more complex molecular structures. A key future direction is to broaden their application in the synthesis of diverse and biologically significant compounds.

Researchers have demonstrated the versatility of the chiral cyclohexenone core by performing various diversification reactions. nih.gov For example, the enone moiety can readily undergo Michael additions and Corey–Chaykovsky reactions to introduce new substituents with high diastereoselectivity. nih.gov This allows for the rapid construction of highly functionalized carbocyclic frameworks.

The utility of these chiral building blocks is evident in the total synthesis of natural products. elsevierpure.comnih.govnih.gov For instance, chiral cyclohexenones serve as key precursors for synthesizing complex terpenes, steroids, and alkaloids. acs.orgnih.govacs.org The enantioselective synthesis of the 10-nor-steroid core has been achieved using a copper-catalyzed Robinson annulation that generates a chiral cyclohexenone intermediate. acs.org Similarly, a chiral cyclohexenone derivative was a key intermediate in the formal synthesis of the marine natural product (−)-dysidiolide. Future research will undoubtedly uncover new pathways from chiral allylcyclohexenones to other valuable natural products and novel pharmaceutical scaffolds, further cementing their role as indispensable chiral synthons.

Synergistic Approaches Integrating Synthetic and Computational Chemistry

The integration of computational chemistry with experimental synthesis is set to revolutionize the development of new catalytic systems for producing chiral allylcyclohexenones. chiralpedia.combohrium.comresearchgate.net Computational methods provide powerful tools for understanding reaction mechanisms, predicting stereochemical outcomes, and designing novel, more effective catalysts, thereby reducing the time and cost associated with experimental screening. researchgate.net

Mechanism Elucidation and Selectivity Prediction: Techniques like Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are used to model transition states and elucidate the origins of enantioselectivity. researchgate.net For biocatalytic systems, molecular dynamics (MD) simulations can model enzyme-substrate interactions, revealing how the chiral pocket of an enzyme, such as an ene-reductase, guides the substrate into a productive orientation that leads to high enantioselectivity. nih.govacs.orgacs.orgmdpi.com Researchers have used MD simulations and QM/MM calculations to rationalize the excellent stereoselectivity observed in the ene-reductase-catalyzed desymmetrization of cyclohexadienones. nih.gov

Catalyst Design with Machine Learning: More recently, data-driven approaches using machine learning (ML) are being applied to accelerate catalyst discovery. beilstein-journals.orgnih.govchemrxiv.orgresearchgate.net By training algorithms on large datasets of reaction outcomes, ML models can predict the performance of new catalysts and identify promising candidates for experimental validation. beilstein-journals.orgaiche.org This synergy between computational prediction and experimental verification creates a powerful feedback loop for the rapid optimization of catalytic systems. chiralpedia.combeilstein-journals.org The future will see an increased reliance on these in silico tools to design bespoke catalysts for specific transformations, pushing the boundaries of what is possible in the enantioselective synthesis of chiral allylcyclohexenones. researchgate.net

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